molecular formula C7H8FNS B1475178 3-Fluoro-3-(thiophen-2-yl)azetidine CAS No. 1566924-23-9

3-Fluoro-3-(thiophen-2-yl)azetidine

Cat. No.: B1475178
CAS No.: 1566924-23-9
M. Wt: 157.21 g/mol
InChI Key: YKQBXLXUESPGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-(thiophen-2-yl)azetidine is a useful research compound. Its molecular formula is C7H8FNS and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging and Tracer Studies

A study involving a fluoro derivative of an azetidine compound, specifically 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380), highlighted its potential as a positron emission tomography (PET) ligand for imaging central nicotinic acetylcholine receptors (nAChRs) in the brain. This compound, due to its fluorine-18 labeling, exhibited promising properties for PET imaging, indicating its utility in neuroscience research for studying nAChR distribution and density in various neurological conditions (Doll et al., 1999).

Anticancer Research

Thiourea compounds bearing an azetidine moiety were designed and synthesized for their potential anticancer properties. Specifically, compounds with a 3-(4-methoxyphenyl)azetidine structure showed significant antiproliferative activity against various human cancer cell lines, such as prostate, brain, skin, and kidney cancer cells. The study demonstrated the potential of these azetidine-containing compounds as novel antitumor agents, with some compounds showing higher potency than the conventional chemotherapeutic agent Doxorubicin (Parmar et al., 2021).

Antimicrobial and Antifungal Applications

Azetidine derivatives derived from chalcone, including 3-(thiophen-2-yl) variants, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed promising activity against a range of bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Patel & Patel, 2017).

Fluorophore Development for Advanced Imaging

Azetidine-containing 'Janelia Fluor' (JF) dyes, including photoactivatable derivatives suitable for live-cell labeling, were developed to enhance imaging experiments. These fluorophores, upon activation, retained superior brightness and photostability, facilitating improved single-particle tracking and localization microscopy, indicating their significant utility in cell biology and microscopy (Grimm et al., 2016).

Antioxidant Activity Studies

Schiff bases and azetidines derived from phenyl urea derivatives were synthesized and assessed for their in-vitro antioxidant potential. This study demonstrated moderate to significant antioxidant effects for some derivatives, showcasing the utility of azetidine compounds in exploring antioxidant properties for therapeutic applications (Nagavolu et al., 2017).

Properties

IUPAC Name

3-fluoro-3-thiophen-2-ylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNS/c8-7(4-9-5-7)6-2-1-3-10-6/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQBXLXUESPGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(thiophen-2-yl)azetidine
Reactant of Route 2
3-Fluoro-3-(thiophen-2-yl)azetidine
Reactant of Route 3
3-Fluoro-3-(thiophen-2-yl)azetidine
Reactant of Route 4
3-Fluoro-3-(thiophen-2-yl)azetidine
Reactant of Route 5
3-Fluoro-3-(thiophen-2-yl)azetidine
Reactant of Route 6
3-Fluoro-3-(thiophen-2-yl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.